molecular formula C5H13NOS B12847809 3-(Aminooxy)-3-methylbutane-2-thiol

3-(Aminooxy)-3-methylbutane-2-thiol

Cat. No.: B12847809
M. Wt: 135.23 g/mol
InChI Key: SVGASXFTDXZNFT-UHFFFAOYSA-N
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Description

3-(Aminooxy)-3-methylbutane-2-thiol is a sulfur-containing organic compound characterized by an aminooxy (-ONH₂) group and a thiol (-SH) group on adjacent carbons of a branched butane backbone. The aminooxy group enables nucleophilic reactivity, while the thiol group contributes to redox activity and metal coordination, distinguishing it from oxygenated analogs like alcohols or ethers .

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

O-(2-methyl-3-sulfanylbutan-2-yl)hydroxylamine

InChI

InChI=1S/C5H13NOS/c1-4(8)5(2,3)7-6/h4,8H,6H2,1-3H3

InChI Key

SVGASXFTDXZNFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)ON)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-(Aminooxy)-3-methylbutane-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)-3-methylbutane-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-3-methylbutane-2-thiol involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. The thiol group can also participate in thiol-ene reactions, forming thioether linkages with alkenes .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 3-(Aminooxy)-3-methylbutane-2-thiol with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound* Not available C₅H₁₁NOS 133.21 -SH, -ONH₂, -CH(CH₃)
1-Amino-3-(aminooxy)-2-propanol (6a) Not provided C₃H₁₀N₂O₂ 106.12 -OH, -ONH₂
3-Amino-4-methoxy-3-methylbutan-1-ol 1376105-62-2 C₆H₁₅NO₂ 133.19 -NH₂, -OCH₃, -OH
1-Butanol, 3-methoxy-3-methyl- 56539-66-3 C₆H₁₄O₂ 118.17 -OH, -OCH₃

*Note: Data for this compound is inferred from its structure and analogs.

Key Observations:
  • Thiol vs. Hydroxyl Groups : The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~15–20), enhancing nucleophilic reactivity .
  • Sulfur vs. Oxygen : The sulfur atom in the thiol group increases molar mass and polarizability compared to oxygen analogs, influencing solubility and metabolic stability .
Enzyme Inhibition
  • 1-Amino-3-(aminooxy)-2-propanol (6a): A potent inhibitor of ornithine decarboxylase (ODC) with an IC₅₀ in the nanomolar range. The aminooxy group likely chelates pyridoxal phosphate, a cofactor required for ODC activity .
  • However, steric hindrance from the methyl group could reduce efficacy .

Stability and Hazard Profile

  • Thiol Stability: this compound is prone to oxidation, forming disulfide bonds. This contrasts with 1-Butanol, 3-methoxy-3-methyl- (), which lacks reactive functional groups and is classified as non-hazardous under EU criteria .
  • Aminooxy Group: Compounds with aminooxy groups (e.g., 6a) may exhibit higher toxicity due to nucleophilic reactivity, necessitating careful handling .

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